N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-3-(hydroxymethyl)benzamide
Description
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-3-(hydroxymethyl)benzamide is a synthetic organic compound characterized by the presence of a thiazole ring and a benzamide moiety
Properties
IUPAC Name |
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-3-(hydroxymethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-12-7-15-13(19-12)8-16-14(18)11-5-3-4-10(6-11)9-17/h3-7,17H,2,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVMETHYQQJELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CNC(=O)C2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-3-(hydroxymethyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethylamine with carbon disulfide and chloroacetic acid under basic conditions to form 5-ethyl-1,3-thiazole.
Attachment of the Benzamide Moiety: The thiazole derivative is then reacted with 3-(hydroxymethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and can be carried out in solvents like dichloromethane.
Major Products
Oxidation: Formation of 3-(carboxymethyl)benzamide.
Reduction: Formation of 3-(aminomethyl)benzamide.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-3-(hydroxymethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The presence of both thiazole and benzamide moieties suggests possible interactions with biological targets such as enzymes or receptors.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-3-(hydroxymethyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole ring may bind to metal ions or enzyme active sites, while the benzamide moiety could interact with proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-thiazolyl)benzamide: Lacks the ethyl and hydroxymethyl groups, potentially altering its biological activity.
N-(5-methyl-1,3-thiazol-2-yl)methylbenzamide: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and interactions.
Uniqueness
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-3-(hydroxymethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxymethyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
